molecular formula C13H22O2 B14257532 2-Nonynoic acid, 1,1-dimethylethyl ester CAS No. 244607-33-8

2-Nonynoic acid, 1,1-dimethylethyl ester

Cat. No.: B14257532
CAS No.: 244607-33-8
M. Wt: 210.31 g/mol
InChI Key: WKHLJGAPIUESDH-UHFFFAOYSA-N
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Description

2-Nonynoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H22O2 It is an ester derivative of 2-Nonynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonynoic acid, 1,1-dimethylethyl ester typically involves the esterification of 2-Nonynoic acid with tert-butyl alcohol. One common method is the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nonynoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Nonynoic acid, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Nonynoic acid, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The ester group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonynoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.

Properties

CAS No.

244607-33-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

tert-butyl non-2-ynoate

InChI

InChI=1S/C13H22O2/c1-5-6-7-8-9-10-11-12(14)15-13(2,3)4/h5-9H2,1-4H3

InChI Key

WKHLJGAPIUESDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)OC(C)(C)C

Origin of Product

United States

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